Cas no 1797845-79-4 (2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one)
![2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one structure](https://ja.kuujia.com/scimg/cas/1797845-79-4x500.png)
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 化学的及び物理的性質
名前と識別子
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- 2-(2-chlorophenyl)-1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]ethanone
- 2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
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- インチ: 1S/C15H20ClNO3S/c1-11(2)10-21(19,20)12-7-17(8-12)9-15(18)13-5-3-4-6-14(13)16/h3-6,11-12H,7-10H2,1-2H3
- InChIKey: SQFVVWWEDPFVKL-UHFFFAOYSA-N
- ほほえんだ: C(N1CC(S(CC(C)C)(=O)=O)C1)C(=O)C1=CC=CC=C1Cl
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6442-1636-10mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-100mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 100mg |
$372.0 | 2023-09-09 | ||
Life Chemicals | F6442-1636-15mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-50mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6442-1636-1mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F6442-1636-20mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-3mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 3mg |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-5mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-25mg |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 25mg |
$163.5 | 2023-09-09 | ||
Life Chemicals | F6442-1636-2μmol |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one |
1797845-79-4 | 2μmol |
$85.5 | 2023-09-09 |
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one 関連文献
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Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-oneに関する追加情報
Compound CAS No. 1797845-79-4: 2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one
The compound CAS No. 1797845-79-4, also known as 2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one, is a highly specialized organic molecule with significant potential in the fields of pharmacology and materials science. This compound has garnered attention due to its unique structural features and promising applications in drug development and advanced materials synthesis.
The molecular structure of this compound is characterized by a chlorophenyl group attached to a ketone moiety, which is further connected to an azetidine ring substituted with a sulfonyl group. The presence of the sulfonyl group introduces significant electronic and steric effects, making this compound highly versatile in various chemical reactions. Recent studies have highlighted its potential as a building block for constructing bioactive molecules, particularly in the context of enzyme inhibition and receptor targeting.
One of the most intriguing aspects of this compound is its ability to participate in sulfonamide formation, a reaction that is pivotal in the synthesis of numerous pharmaceutical agents. The azetidine ring, being a four-membered heterocycle, contributes to the molecule's rigidity and stability, which are critical properties for maintaining bioavailability in drug candidates. Moreover, the substitution pattern on the azetidine ring allows for fine-tuning of the molecule's pharmacokinetic properties, making it an attractive candidate for medicinal chemists.
In terms of synthesis, this compound can be prepared through a multi-step process involving nucleophilic substitution and cyclization reactions. The use of advanced catalytic systems has enabled researchers to achieve high yields and excellent stereochemical control during its preparation. Recent advancements in asymmetric catalysis have further enhanced the efficiency of its synthesis, paving the way for large-scale production if required.
The pharmacological potential of this compound has been explored in several recent studies. Preclinical data suggest that it exhibits potent inhibitory activity against key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Additionally, its ability to modulate ion channels has led to investigations into its potential role in treating neurological disorders such as epilepsy and chronic pain conditions.
Beyond its pharmacological applications, this compound has also found utility in materials science. Its rigid structure and ability to form stable covalent bonds make it an ideal component for constructing advanced polymers and nanomaterials. Researchers have demonstrated that incorporating this compound into polymer networks can significantly enhance their mechanical properties and thermal stability, opening up new possibilities in the development of high-performance materials.
In conclusion, the compound with CAS No. 1797845-79-4 represents a remarkable example of how modern chemical synthesis can yield molecules with multifaceted applications. Its unique structure, combined with cutting-edge synthetic methodologies and promising biological activity, positions it as a key player in both pharmaceutical research and materials innovation. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to various scientific disciplines.
1797845-79-4 (2-(2-chlorophenyl)-1-[3-(2-methylpropanesulfonyl)azetidin-1-yl]ethan-1-one) 関連製品
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